
Robustaflavone
概要
説明
Robustaflavone is a type of biflavonoid found in various plants, including Rhus succedanea, Garcinia multiflora, Ochna schweinfurthiana, Dietes bicolor, and Selaginella species .
Synthesis Analysis
This compound is composed of two units of apigenin (5,7,4’-trihydroxyflavone). It has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . The total synthesis of this compound was approached via construction of two apigenin derivatives, one substituted in the 6-position and one substituted in the 3’-position, with groups that could be coupled using transition metal-catalyzed cross-coupling methodology .Molecular Structure Analysis
The basic structure of biflavonoid is 2,3-dihydroapigeninil- (I-3’, II-3’)-apigenin. This compound has an interflavanil C-C bond between carbon C-3’ at each flavone group .Physical and Chemical Properties Analysis
This compound has a molecular formula of C30H18O10 . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .科学的研究の応用
抗炎症活性
Robustaflavoneは、著しい抗炎症効果を持つことが判明しています 。これは、新しい抗炎症薬の開発のための潜在的な候補です。
抗癌活性
This compoundは、腫瘍学の分野で有望な結果を示しています。 抗癌活性を持つことが判明しています 。これは、新しい癌療法の開発に役立つ可能性があります。
抗アレルギー活性
This compoundのもう1つの興味深い用途は、その抗アレルギー特性です 。これは、さまざまなアレルギー性疾患の治療に使用できることを示唆しています。
抗糖尿病および抗肥満活性
This compoundは、抗糖尿病および抗肥満効果も持つことが判明しています 。これは、糖尿病と肥満の管理に役立つ可能性があります。
抗ウイルス活性
This compoundは、B型肝炎ウイルス(HBV)、単純ヘルペスウイルス(HSV-1、HSV-2)、呼吸器ウイルス(インフルエンザA、インフルエンザB)などのさまざまなウイルスに対して有望な活性を示しています 。これは、新しい抗ウイルス薬の開発に使用できることを示唆しています。
抗菌活性
This compoundは、抗菌特性を持つことが判明しています 。これは、さまざまな微生物感染症の治療に役立つ可能性があります。
心血管および脳血管保護
This compoundを含むフラボノイドは、心臓と脳血管に保護効果を持つことが判明しています 。これは、心血管および脳血管疾患の予防と治療における潜在的な用途を示唆しています。
抽出と精製
This compoundの資源利用を改善するために、さまざまな植物からthis compoundとその誘導体を抽出および精製する方法が調査されています 。これは、その潜在的な健康上の利点と、上記のようなさまざまな用途における使用にとって重要です。
作用機序
Robustaflavone is a type of biflavonoid found in various plants, including Rhus succedanea, Garcinia multiflora, Ochna schweinfurthiana, Dietes bicolor, and Selaginella species . It has been extensively characterized and is known for its pharmacological activities, including anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects .
Target of Action
This compound has been found to interact with several targets in the body. It has shown promising activity against various viruses, such as Hepatitis B virus (HBV), Herpes viruses (HSV-1, HSV-2), and respiratory viruses (Influenza A, Influenza B) . It also targets human umbilical vein endothelial cells (HUVECs), inducing apoptosis and exhibiting anti-angiogenic effects .
Mode of Action
This compound interacts with its targets in various ways. For instance, it inhibits HUVEC proliferation and shows cytotoxicity that inhibits HUVEC viability . It also induces apoptosis, characterized by flow cytometry and caspase 3 analysis . Furthermore, this compound upregulates Bax, Bad, cleaved caspase 3, p21, and phosphorylated p53 levels .
Biochemical Pathways
This compound affects several biochemical pathways. It induces mitochondrial membrane potential loss and the release of cytochrome c and apoptosis-inducing factor . It also causes cell cycle arrest at the G0/G1 phase and downregulates Cdk4, Cdk6, and cyclin D1 expression .
Pharmacokinetics
While this compound is a kind of biflavonoid with myriad pharmacological properties, the potential toxicological effects of this compound remain largely unknown . The extract, contained this compound, obtained from the fruit (aril) of two precious plant species of genus Taxus which was safely demonstrated by the mice acute oral toxicity test .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It reduces the volumes and weights of CT-26 cell-derived tumors . The blood vessel density is significantly decreased in this compound-treated tumors . It also inhibits VEGF-A-stimulated blood vessel formation in vivo in Matrigel plugs .
将来の方向性
Robustaflavone holds promising prospects in the fields of natural product-based therapies, pharmacological research, and drug development . Future explorations may involve the development of this compound-derived compounds or analogs with improved potency, selectivity, and pharmacokinetic properties .
生化学分析
Biochemical Properties
Robustaflavone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Its pharmacological activities include anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects . Notably, this compound has shown promising activity against various viruses, such as Hepatitis B virus (HBV), Herpes viruses (HSV-1, HSV-2), and respiratory viruses (Influenza A, Influenza B) .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce ROS-mediated apoptosis via the caspase-dependent pathway, leading to cell cycle arrest and inhibition of MAPK .
特性
IUPAC Name |
6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORWSEZUWHQTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197937 | |
| Record name | Robustaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49620-13-5 | |
| Record name | Robustaflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49620-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Robustaflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049620135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Robustaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details




A: Robustaflavone has been shown to inhibit the PI3K protein, a key enzyme involved in cell growth and survival []. This inhibition is believed to contribute to the compound's cytotoxic effect on cancer cell lines, likely through the induction of apoptosis [].
A: While the research primarily focuses on PI3K, this compound has exhibited inhibitory activity against xanthine oxidase (XOD) [, ]. This enzyme is involved in purine metabolism and its inhibition could have implications for gout treatment []. Additionally, research suggests this compound may interact with photosystem II in chloroplasts, potentially affecting energy transfer and ATP production [].
A: this compound has demonstrated anti-inflammatory effects by downregulating inflammatory mediators in LPS-stimulated RAW 264.7 macrophages []. This includes reducing the production of nitric oxide (NO), pro-inflammatory cytokines like IL-1β and IL-6, and suppressing the expression of iNOS and COX-2 []. Furthermore, it downregulates LPS-induced NF-κB expression and ERK 1/2 phosphorylation, suggesting interference with key inflammatory signaling pathways [].
ANone: this compound has the molecular formula C30H18O10 and a molecular weight of 534.46 g/mol.
A: Yes, various studies utilize spectroscopic techniques to characterize this compound. These include UV-Vis, IR, 1D and 2D NMR (including HSQC, HMBC, and NOESY), and mass spectrometry (MS) [, , , , , , , ].
ANone: The provided research focuses on the biological activity and chemical characterization of this compound. There is limited information on its material compatibility, stability, or specific applications under various conditions. Further research is needed to explore these aspects.
ANone: The research primarily focuses on this compound's biological activities. There is no evidence suggesting it possesses catalytic properties or applications in the context of chemical reactions.
A: Yes, molecular docking studies have been conducted to predict and understand the interactions of this compound with biological targets. For instance, it was docked against the main protease (Mpro) of SARS-CoV-2, revealing potential inhibitory activity []. Other studies have employed molecular docking to investigate its interaction with PI3K [] and other SARS-CoV-2 non-structural proteins [].
A: Research suggests that the presence and position of methyl ether groups on the this compound skeleton can significantly influence its cytotoxic activity [, , , , ]. For example, this compound 4′,4‴-dimethyl ether exhibited higher cytotoxicity than this compound against certain cancer cell lines []. Furthermore, the presence of an ether linkage between the two apigenin units appears crucial for its cytotoxicity [].
A: Research suggests that formulating this compound into proliposomes containing bile salts and a protective hydrophilic isomalto-oligosaccharides (IMOs) coating significantly enhances its solubility and oral bioavailability []. This approach indicates a promising strategy for improving the therapeutic potential of this compound.
ANone: The provided research focuses on the scientific aspects of this compound and does not discuss SHE regulations.
A: A study investigating a total bioflavonoid extract containing this compound revealed that its components are rapidly absorbed after oral administration and distributed to various tissues, with higher concentrations observed in the lungs, kidneys, and ovaries []. This suggests that this compound is well-absorbed and distributed in vivo.
A: Fluorescence spectroscopy studies indicate that this compound dynamically interacts with HSA, primarily through hydrophobic interactions and hydrogen bond formation []. This interaction suggests potential implications for its distribution and pharmacokinetic profile.
A: Studies using a mouse model of gout arthritis demonstrated that a purified bioflavonoid extract rich in this compound could effectively alleviate paw edema, reduce inflammatory features, and decrease IL-1β levels in foot tissue []. These findings suggest potential therapeutic benefits for inflammatory conditions.
ANone: The available research does not mention any clinical trials conducted with this compound.
ANone: The research primarily focuses on the initial biological activity and chemical characterization of this compound. There is limited information available regarding potential resistance mechanisms or cross-resistance with other compounds.
ANone: The provided research primarily focuses on the isolation, identification, and initial biological evaluation of this compound. Information regarding drug delivery, biomarkers, environmental impact, and other specific aspects is limited and requires further investigation.
A: this compound has been a subject of increasing research interest due to its diverse biological activities. Initially isolated from plants like Rhus succedanea [], its presence has been identified in various Selaginella species [, , , , ], highlighting its potential as a valuable natural product. Studies have progressively uncovered its anti-inflammatory [], anti-cancer [, , ], and xanthine oxidase inhibitory activities [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)-propionylamino]-ethyl}-propionamide](/img/structure/B1679413.png)
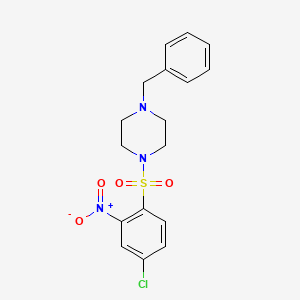

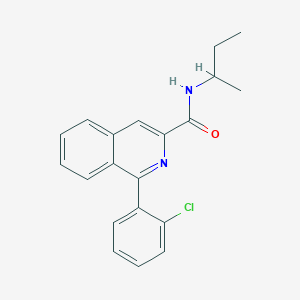
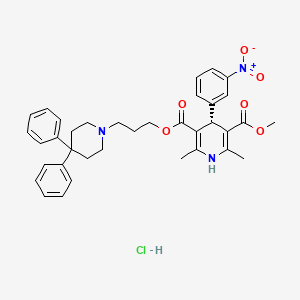
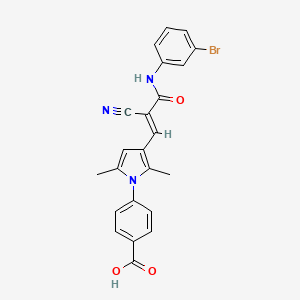
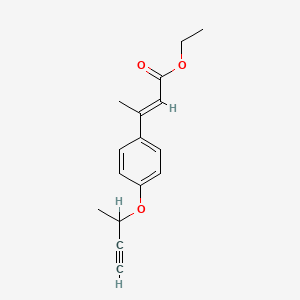
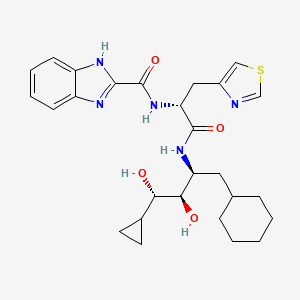
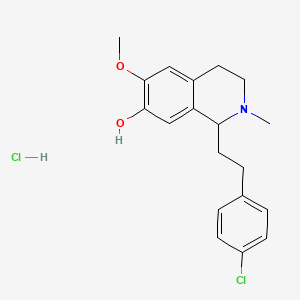
![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

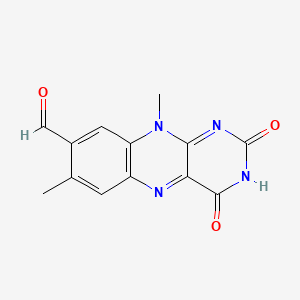
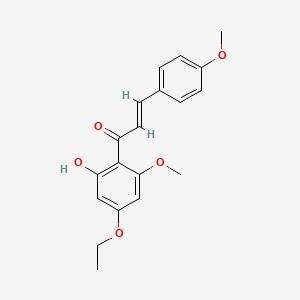
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)
